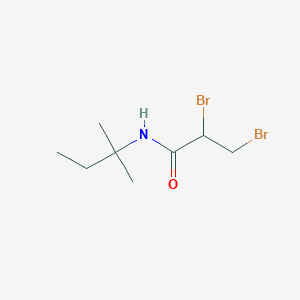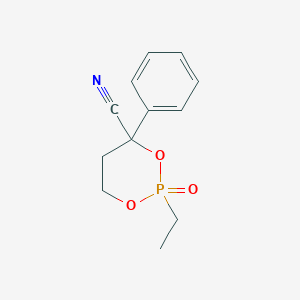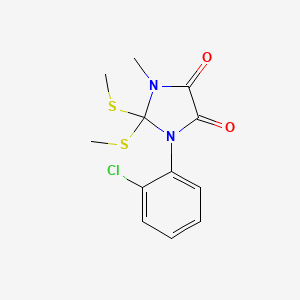![molecular formula C17H30N2O2 B14529335 5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine CAS No. 62397-79-9](/img/structure/B14529335.png)
5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine typically involves multiple steps, starting from simpler organic molecules. One common route involves the alkylation of 4-(4-aminobutoxy)-2,5-dimethylphenol with 1-bromopentane under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: The phenoxy and butoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce simpler amines.
Scientific Research Applications
5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also participate in signaling pathways, affecting cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminobutoxy)-2,5-dimethylphenol
- 1-Bromopentane
- 4-Aminobutylamine
Uniqueness
What sets 5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62397-79-9 |
|---|---|
Molecular Formula |
C17H30N2O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-[4-(4-aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine |
InChI |
InChI=1S/C17H30N2O2/c1-14-13-17(21-11-7-5-9-19)15(2)12-16(14)20-10-6-3-4-8-18/h12-13H,3-11,18-19H2,1-2H3 |
InChI Key |
CDRDBPRBHWQNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCCCN)C)OCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14529253.png)
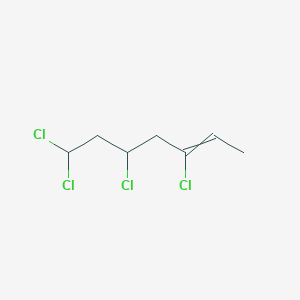
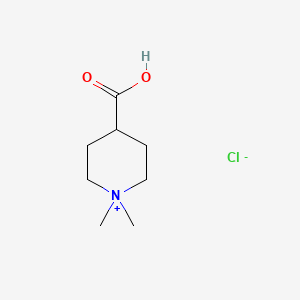
![2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide](/img/structure/B14529287.png)
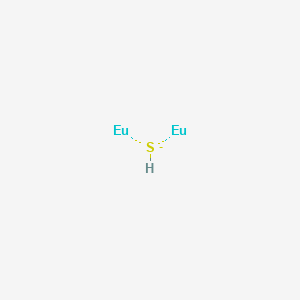
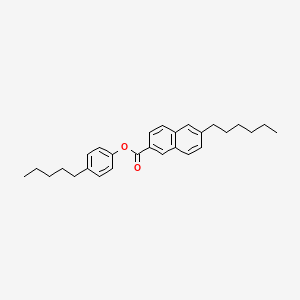
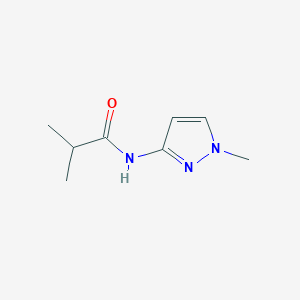
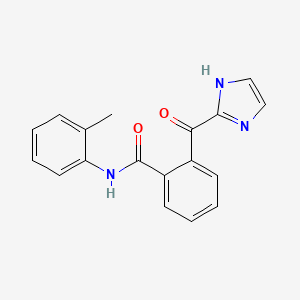
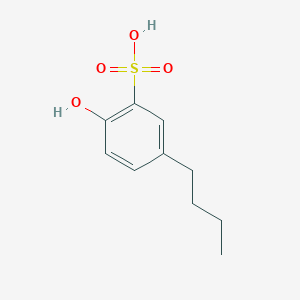

![3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14529327.png)
